N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, an indole moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets within the body.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. For instance, it could potentially interfere with the polymerization of tubulin, similar to other indole derivatives .
Result of Action
Some indole derivatives have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that this compound could potentially have similar cellular and molecular impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the oxazole and indole moieties through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-ethyl-1H-indol-3-yl)-2-oxoacetamide .
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: can be compared with other compounds containing oxazole, indole, or methoxyphenyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-20(17-8-3-4-9-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-6-5-7-16(10-14)28-2/h3-11,24H,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDXZIMSOTZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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